4-Bromo-6-chloropicolinic acid
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Overview
Description
4-Bromo-6-chloropicolinic acid is a chemical compound with the molecular formula C6H3BrClNO2. It is a derivative of picolinic acid, characterized by the presence of bromine and chlorine atoms at the 4 and 6 positions of the pyridine ring, respectively
Mechanism of Action
Pharmacokinetics
It has been suggested that the compound has high gastrointestinal absorption and is bbb permeant . Its Log Po/w values suggest moderate lipophilicity, which could impact its bioavailability .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
Biochemical Analysis
Biochemical Properties
4-Bromo-6-chloropicolinic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to alterations in metabolic pathways. Additionally, this compound can bind to proteins and other biomolecules, influencing their structure and function .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and oxidative stress. This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Furthermore, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific sites on enzymes, leading to either inhibition or activation of their catalytic activity. This binding often involves interactions with amino acid residues in the active site of the enzyme. Additionally, this compound can influence gene expression by interacting with DNA or transcription factors, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade under certain conditions, leading to the formation of byproducts that may have different biological activities. Long-term exposure to this compound can result in sustained alterations in cellular processes, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily modulate enzyme activity and gene expression. At higher doses, this compound can induce toxic effects, including oxidative stress, cellular damage, and apoptosis. Threshold effects have been observed, where a specific dosage range leads to significant biological responses .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to xenobiotic metabolism. It interacts with enzymes such as cytochrome P450, which catalyze the oxidation and reduction of the compound. These interactions can lead to changes in metabolic flux and the levels of various metabolites. Additionally, this compound can influence the activity of cofactors involved in metabolic reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, this compound can be transported across cell membranes by organic anion transporters, influencing its intracellular concentration and biological activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may accumulate in the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its localization in the nucleus can affect gene expression and chromatin structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-chloropicolinic acid typically involves multi-step reactions. One common method includes the bromination and chlorination of picolinic acid derivatives. For instance, the reaction may start with the bromination of 6-chloropicolinic acid using phosphorus (V) oxybromide and N,N-dimethylformamide at elevated temperatures, followed by chlorination with trichlorophosphate . The final step often involves oxidation using potassium permanganate in the presence of sodium hydroxide under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6-chloropicolinic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as organometallic compounds (e.g., Grignard reagents) and catalysts (e.g., palladium) are commonly used.
Oxidation Reactions: Potassium permanganate and other strong oxidizing agents are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride can be used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinic acid derivatives, while oxidation and reduction reactions can produce different carboxylic acid derivatives .
Scientific Research Applications
4-Bromo-6-chloropicolinic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the development of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
6-Chloropicolinic acid: This compound lacks the bromine atom at the 4 position, making it less reactive in certain substitution reactions.
6-Bromo-3-chloropicolinic acid: This compound has a different substitution pattern, which can lead to variations in reactivity and applications.
Uniqueness: 4-Bromo-6-chloropicolinic acid is unique due to the specific positioning of the bromine and chlorine atoms, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
4-bromo-6-chloropyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO2/c7-3-1-4(6(10)11)9-5(8)2-3/h1-2H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LURFXJAIIJVQFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(=O)O)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70704407 |
Source
|
Record name | 4-Bromo-6-chloropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70704407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.45 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060805-66-4 |
Source
|
Record name | 4-Bromo-6-chloropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70704407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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